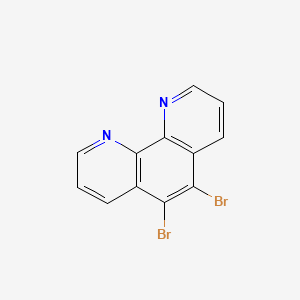

5,6-Dibromo-1,10-phenanthroline

Description

Significance of 1,10-Phenanthroline (B135089) Derivatives in Modern Chemistry

1,10-phenanthroline (phen) is a heterocyclic organic compound that has garnered significant attention due to its versatile nature. chemicalbook.comwikipedia.org Its rigid, planar structure and strong chelating ability, stemming from the two nitrogen atoms positioned at the 1 and 10 positions, allow it to form stable complexes with a wide variety of metal ions. acs.orgchemicalbook.com This fundamental property has led to the extensive use of phenanthroline derivatives in numerous applications.

In the realm of materials science, phenanthroline-based compounds are integral to the development of metal-organic frameworks (MOFs) and photosensitive materials. chemicalbook.com Their unique coordination capabilities and stability contribute to the construction of MOFs with specific structures and functions, which have promising applications in gas adsorption and separation. chemicalbook.com Furthermore, their photophysical properties are harnessed in the creation of luminescent materials and sensors. acs.orgrsc.org

The biological activity of phenanthroline derivatives is another area of intense research. Certain compounds containing the 1,10-phenanthroline scaffold have demonstrated potential anticancer and antibacterial properties. chemicalbook.comnih.gov The ability of these molecules to interact with biological targets, such as DNA, has opened avenues for the design of new therapeutic agents. researchgate.net The structural modifications of the basic phenanthroline framework can significantly modulate its biological activity. nih.gov

Research Prominence of 5,6-Dibromo-1,10-phenanthroline Due to its Unique Substitution Pattern

The introduction of bromine atoms at the 5 and 6 positions of the 1,10-phenanthroline core gives rise to this compound, a compound with distinct and valuable characteristics for advanced research. This specific substitution pattern is not arbitrary; it strategically alters the electronic properties and reactivity of the parent molecule, making it a highly sought-after building block in organic synthesis.

The bromine atoms are excellent leaving groups, which allows for a variety of subsequent chemical transformations. This reactivity is particularly useful in cross-coupling reactions, enabling the introduction of a wide range of functional groups at the 5 and 6 positions. researchgate.net This functionalization is key to tailoring the properties of the final molecule for specific applications, such as the synthesis of complex ligands for catalysis or the development of novel chromophores for optical devices.

Furthermore, the presence of the two bromine atoms on the central aromatic ring can influence the photophysical properties of the molecule and its metal complexes. This has implications for the design of new materials with specific light-emitting or light-absorbing characteristics. The ability to polymerize this compound using a nickel catalyst to create helical polymers, where the phenanthroline units are densely stacked, highlights the unique potential of this specific substitution. rsc.org

Historical Context of Phenanthroline Functionalization Research relevant to this compound

The journey to understanding and utilizing this compound is rooted in the broader history of phenanthroline functionalization research, which dates back to the mid-20th century. acs.org Early work focused on understanding the fundamental reactivity of the 1,10-phenanthroline molecule and developing methods to introduce substituents at various positions on its aromatic rings. acs.org

A pivotal development in this area was the discovery that the different carbon atom pairs ( chim.itresearchgate.net, researchgate.netrsc.org, chemicalbook.comwikipedia.org, and acs.orgnih.gov) on the phenanthroline ring exhibit distinct reactivity. acs.org This understanding allowed chemists to selectively functionalize specific positions, paving the way for the synthesis of a vast library of substituted phenanthroline derivatives with tailored properties.

The synthesis of halogenated phenanthrolines, including brominated derivatives, was a significant milestone. These compounds proved to be versatile intermediates for further chemical modifications. researchgate.net The development of modern cross-coupling reactions in the latter half of the 20th century, such as those catalyzed by palladium and nickel, greatly expanded the synthetic utility of bromo-substituted phenanthrolines, including the 5,6-dibromo isomer. researchgate.netresearchgate.net This has enabled the creation of complex molecular architectures with applications ranging from supramolecular chemistry to materials science. acs.org

Interactive Data Table: Properties of this compound

| Property | Value |

| Chemical Formula | C₁₂H₆Br₂N₂ |

| Molecular Weight | 337.99 g/mol |

| Appearance | White to off-white powder |

| CAS Number | 50862-79-8 |

Structure

3D Structure

Properties

IUPAC Name |

5,6-dibromo-1,10-phenanthroline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Br2N2/c13-9-7-3-1-5-15-11(7)12-8(10(9)14)4-2-6-16-12/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIBSWPVSJWETQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C3=C(C=CC=N3)C(=C2Br)Br)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70480138 | |

| Record name | 5,6-DIBROMO-1,10-PHENANTHROLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70480138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56290-06-3 | |

| Record name | 5,6-DIBROMO-1,10-PHENANTHROLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70480138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Functionalization Strategies for 5,6 Dibromo 1,10 Phenanthroline

Direct Bromination Approaches for 1,10-Phenanthroline (B135089) Precursors to Yield 5,6-Dibromo-1,10-phenanthroline

Direct bromination of the 1,10-phenanthroline scaffold is a common strategy to introduce bromine atoms onto the aromatic core. The reaction conditions can be tailored to achieve varying degrees of bromination and selectivity.

Bromination of 1,10-Phenanthroline Monohydrate

A direct and efficient method for the synthesis of this compound involves the bromination of 1,10-phenanthroline monohydrate. In a typical procedure, 1,10-phenanthroline monohydrate is reacted with bromine in the presence of fuming sulfuric acid. rsc.org The reaction mixture is heated, and after workup, the desired product is obtained.

One reported synthesis yielded this compound in a 56% yield. rsc.org The product was purified by recrystallization from an ethanol (B145695) solution. rsc.org It is important to note that higher reaction temperatures can lead to the formation of byproducts such as 1,10-phenanthroline-5,6-dione (B1662461). chemicalbook.com

Selective Bromination of 2,9-Dibutyloxy-1,10-phenanthroline to 5,6-Dibromo-2,9-dibutyloxy-1,10-phenanthroline

Introducing substituents at the 2 and 9 positions of the phenanthroline ring can influence the regioselectivity of subsequent bromination reactions. For instance, 2,9-dibutyl-1,10-phenanthroline (B1253295) can be selectively brominated at the 5 and 6 positions. rsc.org

In this synthesis, 2,9-dibutyl-1,10-phenanthroline is reacted with bromine in water at 80°C for 24 hours. rsc.org This method provides a route to 5,6-dibrominated phenanthrolines that are functionalized at the 2 and 9 positions, which can be valuable for creating more complex ligand architectures.

Improved Synthetic Routes for Enhanced Yields of this compound

Research has focused on optimizing the synthesis of this compound to improve yields and minimize the formation of side products. One modified procedure involves reacting 1,10-phenanthroline with bromine in oleum (B3057394) (fuming sulfuric acid) in a sealed reaction tube. chemicalbook.com The temperature is carefully controlled, and after a specific reaction time, the mixture is neutralized and extracted. chemicalbook.com This method has been reported to achieve a high yield of the desired product. chemicalbook.com

| Precursor | Reagents | Conditions | Yield | Reference |

| 1,10-Phenanthroline Monohydrate | Bromine, Fuming Sulfuric Acid | Heating | 56% | rsc.org |

| 2,9-Dibutyl-1,10-phenanthroline | Bromine, Water | 80°C, 24h | - | rsc.org |

| 1,10-Phenanthroline | Bromine, Oleum (15%) | 135°C, 23h | 90% | chemicalbook.com |

Post-Synthetic Functionalization of the this compound Core

The true synthetic utility of this compound lies in its capacity for further functionalization. The two bromine atoms serve as versatile handles for introducing a wide array of substituents through various cross-coupling reactions.

Transition Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and have been effectively employed for the functionalization of the this compound core. nih.govmit.eduorganic-chemistry.org These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling for Thiol and Other Substituent Introduction (e.g., with benzylthiol)

The introduction of sulfur-containing moieties can significantly alter the electronic and coordination properties of the phenanthroline ligand. Palladium catalysts, often in combination with specific phosphine (B1218219) ligands, facilitate the coupling of this compound with thiols. nih.govmit.eduorganic-chemistry.org

For example, the reaction of this compound with benzylthiol in the presence of a palladium catalyst and a suitable base leads to the formation of 5,6-bis(benzylthio)-1,10-phenanthroline. This type of transformation is crucial for developing new ligands for applications in catalysis and materials science. The choice of catalyst, ligand, and reaction conditions is critical to achieving high yields and preventing catalyst deactivation by the sulfur-containing reactants. nih.gov

| Reactant | Coupling Partner | Catalyst System | Product | Reference |

| This compound | Benzylthiol | Palladium catalyst / Phosphine ligand | 5,6-Bis(benzylthio)-1,10-phenanthroline | nih.govmit.edu |

Nickel-Catalyzed Polymerization (e.g., Yamamoto Coupling Polymerization)

Nickel-catalyzed polymerization, particularly through Yamamoto coupling, has been employed to synthesize novel helical polymers from this compound. rsc.orgrsc.org In this process, the phenanthroline units are densely stacked, creating a helical structure. rsc.orgrsc.org The polymerization is typically carried out in N,N-dimethylformamide (DMF) at elevated temperatures using a catalyst system composed of bis(1,5-cyclooctadiene)nickel(0) (B103923) (Ni(COD)₂), 1,5-cyclooctadiene (B75094) (COD), and 2,2′-bipyridine. rsc.org

A notable advancement in this area is the use of a chiral catalyst for the polymerization of a substituted version of the monomer, 2,9-di-n-butyl-5,6-dibromo-1,10-phenanthroline, which results in a preferred-handed helix. rsc.orgrsc.org This marked the first instance of a Ni-catalyzed helix-sense-selective polymerization of aromatic compounds. rsc.orgrsc.org The resulting polymers, poly(1,10-phenanthroline-5,6-diyl) (poly(Phen)) and its substituted derivatives, are considered promising candidates for polymer ligands due to the chelating nature of the 1,10-phenanthroline unit. rsc.org

Table 1: Conditions and Results of Yamamoto Coupling Polymerization

| Monomer | Catalyst System | Solvent | Temp (°C) | Yield (%) |

| This compound | Ni(COD)₂ / COD / 2,2′-bipyridine | DMF | 85 | - |

| 2,9-di-n-butyl-5,6-dibromo-1,10-phenanthroline | Ni–BINAP | - | - | - |

Data sourced from Nakano and coworkers' 2015 report. rsc.org The specific yield for the polymerization of this compound was not detailed in the provided search results.

Suzuki-Miyaura Reactions for π-Conjugated Polymers and Derivatives

The Suzuki-Miyaura cross-coupling reaction offers a versatile method for the synthesis of π-conjugated polymers and derivatives from dibromo-1,10-phenanthroline precursors. While the provided information primarily details the application of this reaction to 3,8-dibromo-1,10-phenanthroline (B9566), the principles can be extended to the 5,6-dibromo isomer. The reaction involves the coupling of the dibromo-phenanthroline with a boronic acid or ester derivative in the presence of a palladium catalyst. nasa.gov

For instance, in a related synthesis, 3,8-dibromo-1,10-phenanthroline was reacted with a monoacetylide anion activated with B-methoxy-9-BBN, demonstrating an alternative to the traditional Sonogashira coupling that can help to avoid polymerization side reactions. nasa.gov This approach yielded a bis-alkynyl-phenanthroline derivative in a high yield of 74%. nasa.gov This highlights the potential of Suzuki-Miyaura and related coupling strategies for the precise functionalization of dibromophenanthrolines.

Photoredox-Catalyzed Phosphonylation

Visible-light photoredox catalysis has emerged as a transition-metal-free method for the phosphonylation of bromo-substituted 1,10-phenanthrolines. mdpi.comnih.govdntb.gov.ua This reaction typically proceeds under mild conditions using an organic photocatalyst like Eosin Y, in a solvent such as dimethyl sulfoxide (B87167) (DMSO), and under blue light irradiation. mdpi.comnih.govdntb.gov.ua

While the direct phosphonylation of this compound was not explicitly detailed, studies on other dibromo-1,10-phenanthroline isomers, such as 4,7-dibromo-1,10-phenanthroline (B179087) and 3,8-dibromo-1,10-phenanthroline, have been conducted. mdpi.com In these cases, despite the complete conversion of the starting dibromophenanthrolines, the desired phosphonylation products were not detected. mdpi.com This suggests that the reaction's success is highly dependent on the position of the bromine atoms on the phenanthroline core. nih.govdntb.gov.ua

Table 2: Conditions for Photoredox-Catalyzed Phosphonylation of Bromophenanthrolines

| Substrate | Photocatalyst | Solvent | Light Source | Temperature (°C) |

| Bromo-1,10-phenanthrolines | Eosin Y (15 mol%) | DMSO | 30 W blue LEDs (450 nm) | 30 |

Data from a 2024 study on the phosphonylation of bromo-substituted 1,10-phenanthrolines. mdpi.comresearchgate.net

Alkylation Strategies for Modified Phenanthroline Derivatives

Alkylation strategies have been developed for modifying dibromo-1,10-phenanthroline derivatives to create new π-conjugated polymers. acs.org While the specific alkylation of this compound is not detailed, research on 3,8-dibromo-1,10-phenanthroline provides insight into these methodologies. acs.org These modified phenanthroline derivatives serve as monomers for the synthesis of novel polymers with potentially unique electronic and optical properties. acs.org

Spectroscopic and Structural Characterization in Synthetic Studies (e.g., NMR, X-ray Crystallography)

The characterization of this compound and its derivatives relies heavily on spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for elucidating the structure of these compounds. For example, in the synthesis of poly(1,10-phenanthroline-5,6-diyl)s, ¹H NMR spectroscopy was used to confirm the complete consumption of the 5-bromo-1,10-phenanthroline (B1267314) monomer during polymerization. rsc.org Furthermore, detailed 1D and 2D NMR studies, including ¹H-¹³C HMQC and HMBC experiments, have been crucial for the complete signal assignment of related phenanthroline derivatives, such as 2,9-dibutyl-1,10-phenanthroline. rsc.org

X-ray crystallography provides definitive structural information, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound was not found in the search results, the molecular structure of a 1:1 adduct of 3,8-dibromo-4,7-dibutoxy-1,10-phenanthroline with Cu(NO₃)₂ has been determined by this method. cdnsciencepub.com This demonstrates the utility of X-ray crystallography in understanding the coordination chemistry of these ligands.

Table 3: Spectroscopic and Structural Data for Phenanthroline Derivatives

| Compound | Technique | Key Findings |

| Poly(1,10-phenanthroline-5,6-diyl) | ¹H NMR | Confirmed monomer consumption. rsc.org |

| 2,9-Dibutyl-1,10-phenanthroline | ¹H, ¹³C, HMQC, HMBC NMR | Full assignment of proton and carbon signals. rsc.org |

| 3,8-dibromo-4,7-dibutoxy-1,10-phenanthroline-Cu(NO₃)₂ adduct | X-ray Crystallography | Determined molecular structure of the complex. cdnsciencepub.com |

Coordination Chemistry of 5,6 Dibromo 1,10 Phenanthroline As a Ligand

Ligand Design Principles and Coordination Modes

The design of ligands is a fundamental aspect of coordination chemistry, as the ligand's structure dictates the geometry, stability, and reactivity of the resulting metal complex. In the case of 5,6-dibromo-1,10-phenanthroline, its design is centered around the robust 1,10-phenanthroline (B135089) framework, which is modified by the presence of two bromine substituents.

Similar to its parent compound, 1,10-phenanthroline, this compound primarily functions as a bidentate chelating ligand. It coordinates to metal ions through its two nitrogen atoms, located at positions 1 and 10 of the heterocyclic ring system. This chelation results in the formation of a stable five-membered ring with the metal center. rsc.org This mode of coordination is common for a wide range of transition metal ions, including but not limited to ruthenium(II), iron(II), copper(I), and iridium(III). ccsenet.orgresearchgate.net The rigid and planar nature of the phenanthroline scaffold contributes to the stability of the resulting metal complexes. rsc.org The formation of such chelates is a fundamental principle in the design of coordination compounds with specific electronic, photophysical, or catalytic properties.

The presence of bromine atoms at the 5 and 6 positions of the 1,10-phenanthroline ring has a notable impact on the ligand's electronic and steric characteristics.

Electronic Influence:

The bromine atoms are electron-withdrawing groups. Their presence on the phenanthroline ring system decreases the electron density on the ligand, particularly on the nitrogen donor atoms. This electronic modification affects the ligand's basicity, making it a weaker sigma-donor compared to the unsubstituted 1,10-phenanthroline. The reduced electron-donating ability can influence the stability and the redox properties of the metal complexes formed. For instance, the electron-withdrawing nature of the bromine atoms can make the metal center more electrophilic, potentially altering its reactivity.

Steric Influence:

While the bromine atoms at the 5 and 6 positions are not in close proximity to the nitrogen donor atoms, they can still exert some steric influence, albeit less pronounced than substituents at the 2 and 9 positions. This steric effect is generally minimal and does not typically hinder the bidentate coordination of the ligand. However, the presence of these bulky substituents can influence the packing of the complexes in the solid state and may play a role in intermolecular interactions within the crystal lattice. The steric hindrance of substituents on the phenanthroline ring can be a critical factor in determining the coordination geometry and the accessibility of the metal center in the resulting complex. nih.gov

Formation of Metal Complexes with this compound

The synthesis of metal complexes with this compound can be achieved through various synthetic routes, leading to the formation of either homoleptic or heteroleptic coordination compounds.

Homoleptic complexes are those in which all the ligands coordinated to the metal center are identical. For example, a homoleptic complex of this compound would have the general formula [M(5,6-Br₂-phen)n]x+, where 'M' is the metal ion, 'n' is the number of ligands, and 'x+' is the charge of the complex.

Heteroleptic complexes, on the other hand, contain more than one type of ligand coordinated to the metal center. An example would be a complex with the formula [M(5,6-Br₂-phen)(L)m]x+, where 'L' represents other ligands. The synthesis of heteroleptic complexes allows for the fine-tuning of the properties of the final coordination compound by combining the characteristics of different ligands.

Ruthenium(II) complexes of 1,10-phenanthroline and its derivatives are of significant interest due to their rich photophysical and electrochemical properties. The synthesis of ruthenium(II) complexes with this compound has been reported as a precursor for more complex ligand systems. For instance, a synthetic route to dithiine-annulated phenanthroline ligands starts with the complexation of this compound with a ruthenium(II) precursor. ccsenet.org

A general approach to synthesizing heteroleptic ruthenium(II) complexes involves the reaction of a starting ruthenium complex, such as [Ru(bpy)₂(Cl)₂] (where bpy is 2,2'-bipyridine), with this compound. This ligand substitution reaction yields a heteroleptic complex containing both bipyridine and this compound ligands.

Table 1: Examples of Ruthenium(II) Complexes Derived from this compound

| Complex | Starting Material | Synthetic Approach | Reference |

| Intermediates for dithiine-annulated phenanthroline Ru(II) complexes | This compound | Primary N,N'-complexation followed by nucleophilic substitution | ccsenet.org |

Iron(II) complexes with 1,10-phenanthroline ligands are well-known, with the tris(1,10-phenanthroline)iron(II) complex, often called ferroin, being a classic example. The synthesis of iron(II) complexes with this compound can be achieved by reacting an iron(II) salt, such as ferrous ammonium (B1175870) sulfate (B86663), with a stoichiometric amount of the ligand in a suitable solvent. youtube.com

The formation of a homoleptic tris-complex, [Fe(5,6-Br₂-phen)₃]²⁺, would be expected, where three molecules of this compound coordinate to a single iron(II) center in an octahedral geometry. Heteroleptic complexes can also be synthesized by using a mixture of ligands or by a stepwise ligand substitution approach.

Table 2: General Synthetic Approach for Iron(II) Phenanthroline Complexes

| Complex Type | General Synthetic Method | Reactants | Expected Product |

| Homoleptic Iron(II) Complex | Direct reaction | Ferrous ammonium sulfate and this compound | [Fe(5,6-Br₂-phen)₃]SO₄ |

Synthesis of Homoleptic and Heteroleptic Coordination Compounds

Copper(I) Complexes

While extensive research has been conducted on Copper(II) complexes with 1,10-phenanthroline and its derivatives, information specifically detailing the synthesis and characterization of Copper(I) complexes with this compound is less prevalent in the provided search results. However, the broader context of copper-phenanthroline chemistry suggests that Cu(I) would form complexes with this ligand. Generally, Cu(I) complexes with phenanthroline ligands are known for their applications in catalysis and photochemistry. The electronic and steric effects of the dibromo substitution would be expected to modulate the properties of such Cu(I) complexes.

It is important to consider the speciation of copper complexes in solution, as the interpretation of their activity can be influenced by the dissociation of the complex into free copper ions and ligands. nih.govualg.pt Studies on Cu(II)-phenanthroline complexes have shown that for longer incubation times, the cytotoxic activity is similar for the complexes and the corresponding free ligands, suggesting that the interaction with cellular components may involve the separate actions of the copper ions and the phenanthroline molecules. nih.gov

Iridium(III) Complexes

The synthesis of iridium(III) complexes incorporating phenanthroline-based ligands is of significant interest due to their unique photophysical properties, which make them suitable as dopants for organic light-emitting diodes (OLEDs). analis.com.my Research has demonstrated the synthesis of cationic cyclometalated iridium(III) complexes with substituted phenanthroline ligands. analis.com.mymdpi.com For instance, starting from this compound, dithiine derivatives have been prepared through primary N,N'-complexation and subsequent nucleophilic substitution at the complex. rsc.org The resulting iridium(III) complexes exhibit distinctively increased photoluminescence lifetimes. rsc.org

The general synthetic route to these complexes often involves the preparation of a dichloro-bridged iridium(III) dimer, followed by the addition of the phenanthroline-based ancillary ligand. analis.com.mymdpi.com These complexes are typically characterized by a range of spectroscopic techniques, including FTIR, ¹H, ¹³C, ¹⁹F, and ³¹P NMR spectroscopy, as well as elemental analysis. analis.com.my The photophysical properties are examined using UV-Vis absorption and fluorescence spectroscopy, with some iridium(III) complexes showing green or yellow photoluminescence. analis.com.mywhiterose.ac.uk

Organotin(IV) Complexes

Organotin(IV) complexes are recognized for their potential in the design of efficient optoelectronic and photovoltaic devices. mdpi.com The synthesis of pentacoordinated organotin(IV) complexes often involves a one-pot reaction from a hydroxy-aldehyde, an amino-hydroxy-pyridine, and an organotin oxide. mdpi.com While specific examples with this compound are not detailed in the search results, the general principles of organotin(IV) coordination chemistry are applicable. These complexes are typically characterized using UV-Vis, IR, MS, and NMR (¹H, ¹³C, and ¹¹⁹Sn) techniques. mdpi.com X-ray diffraction studies have revealed that some organotin(IV) complexes adopt a distorted five-coordinated molecular geometry, intermediate between trigonal bipyramidal and square pyramidal. mdpi.com In the solid state, some organotin(IV) derivatives can form polymeric networks through Sn-O-Sn bridges, resulting in a six-coordinated tin atom, though they may exist as mononuclear penta-coordinated species in solution. nih.gov

Cadmium(II) and Zinc(II) Complexes

Cadmium(II) and Zinc(II) complexes with phenanthroline derivatives have been synthesized and characterized, often under hydrothermal conditions. bohrium.com For example, a binuclear cadmium(II) complex, [Cd₂(L)₄(Cl)₂]·(SO₄), where L is a phenanthroline derivative, has been reported. bohrium.com In this structure, the binuclear units are linked through various non-covalent interactions to form 2D supramolecular layers, which are further connected into 3D structures. bohrium.com Similarly, a zinc(II) complex, {[Zn₂(L)₂(Sip)(OH)]·H₂O}n, exhibits a 1D double-chain structure. bohrium.com

The synthesis of a bis(1,10-phenanthroline)di(κ²OO'-nitrato)cadmium(II) complex, [Cd(phen)₂(NO₃)₂], has also been achieved, resulting in a monomeric compound with an octacoordinate cadmium ion. nih.gov The coordination environment around the cadmium ion is a distorted dodecahedral CdN₄O₄. nih.gov The luminescence properties of such Zn(II) and Cd(II) complexes are of interest, with some exhibiting intense emissions at room temperature. rsc.org The different coordination environments of the metal ions can cause shifts in the emission peaks. rsc.org

Structural Elucidation of Metal Complexes (e.g., Single-Crystal X-ray Diffraction, Spectroscopic Techniques)

A suite of spectroscopic techniques complements X-ray diffraction data and is crucial for characterizing these complexes in both solid and solution states.

Infrared (IR) Spectroscopy: IR spectra provide valuable information about the coordination of the phenanthroline ligand to the metal ion. Characteristic vibrations of the C=N and C=C bonds in the phenanthroline ring are often observed to shift upon complexation. mdpi.comumich.edu For example, in an organotin(IV) complex, the C=N stretching band shifts to a lower wavenumber, indicating coordination of the azomethine nitrogen to the tin atom. mdpi.com In a dibromo-dioxo-(1,10-phenanthroline-N,N′)-molybdenum(VI) complex, characteristic bands for C=N, C=C, and Mo=O stretches were identified. cambridge.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the organic ligand framework within the complex. analis.com.mymdpi.com For instance, the ¹H NMR spectrum of a dibromo-dioxo-(1,10-phenanthroline-N,N′)-molybdenum(VI) complex shows distinct signals for the protons of the phenanthroline ligand. cambridge.org For certain metal complexes, such as those of iridium(III), ¹⁹F and ³¹P NMR can be employed to characterize other components of the complex, like counterions or other ligands. analis.com.my For organotin complexes, ¹¹⁹Sn NMR is a powerful tool to probe the coordination environment of the tin atom. mdpi.comnih.gov

UV-Visible (UV-Vis) Spectroscopy: UV-Vis absorption spectroscopy is used to study the electronic transitions within the complexes. These spectra typically show bands arising from intra-ligand transitions and metal-to-ligand charge-transfer (MLCT) transitions. analis.com.myrsc.org The MLCT bands are particularly important in understanding the photophysical properties of complexes like those of iridium(III). analis.com.my

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the synthesized complexes. mdpi.com

The table below summarizes the key spectroscopic data for a representative complex.

| Technique | Observed Features for Dibromo-dioxo-(1,10-phenanthroline-N,N′)-molybdenum(VI) | Reference |

|---|---|---|

| UV-Vis Spectroscopy | Absorption bands at 270 nm and 350 nm | cambridge.org |

| Infrared (IR) Spectroscopy | ν(C=N): 1650 cm⁻¹; ν(C=C): 1434 cm⁻¹; ν(Mo=O): 940, 895 cm⁻¹ | cambridge.org |

| ¹H NMR Spectroscopy (DMSO) | δ (ppm) = 8.15 (d-d, 2H), 7.51 (d-d, 2H), 7.02 (s, 2H), 6.82 (d-d, 2H) | cambridge.org |

Theoretical Studies on Metal-Ligand Interactions and Electronic Structure

Theoretical studies, particularly those employing Density Functional Theory (DFT), provide profound insights into the nature of metal-ligand bonding, the electronic structure, and the prediction of various properties of metal complexes containing this compound. These computational methods are invaluable for complementing experimental data and for guiding the design of new complexes with desired functionalities.

Density Functional Theory (DFT) Calculations and Computational Insights

DFT calculations have been widely used to investigate the electronic structure and properties of metal complexes with phenanthroline-based ligands. bohrium.comnih.gov These calculations can predict molecular geometries, vibrational frequencies, and electronic transitions, which can be compared with experimental data from X-ray diffraction and various spectroscopic techniques.

For instance, DFT studies on heterometallic dinuclear FeCo complexes with a redox-active 1,10-phenanthroline-5,6-dione (B1662461) bridging ligand have shown that the electronic structure and magnetic properties are influenced by the outer-sphere anion and ancillary ligands. bohrium.com Such calculations can predict the possibility of spin-crossover or valence tautomeric interconversions. bohrium.com

In the context of complexes relevant to this review, DFT calculations would be instrumental in understanding how the electron-withdrawing bromine substituents on the 1,10-phenanthroline backbone affect the metal-ligand bond strength and the energies of the molecular orbitals. This, in turn, influences the electronic spectra and redox properties of the complexes. For example, DFT calculations on complexes of 1,10-phenanthroline-5,6-dione have shown that the electron transfer processes are localized on the ligand. cardiff.ac.uk

Computational methods are also employed to study the excited states of luminescent complexes, such as those of iridium(III). whiterose.ac.uk These calculations help in understanding the nature of the emissive states (e.g., ³MLCT, ³LC) and predicting their photophysical properties. mdpi.com

The table below presents a summary of how DFT has been applied to study related phenanthroline complexes.

| Application of DFT | System Studied | Key Insights Gained | Reference |

|---|---|---|---|

| Electronic Structure and Magnetic Properties | Heterometallic FeCo dinuclear complexes with 1,10-phenanthroline-5,6-dione | The electronic structure is determined by the outer-sphere anion and ancillary ligand; prediction of spin-crossover and valence tautomerism. | bohrium.com |

| Redox Chemistry | Complexes of 1,10-phenanthroline-5,6-dione | Electron transfer processes are localized on the phenanthroline-dione ligand. | cardiff.ac.uk |

| Photophysical Properties | Iridium(III) complexes with phenanthroline-based ligands | Understanding the nature of emissive states and predicting luminescence properties. | mdpi.comwhiterose.ac.uk |

| Geometry Optimization and Electronic Structure | Zinc(II) and Cadmium(II) complexes | Calculation of band structure and partial density of states to understand electronic properties. | rsc.org |

Molecular Mechanics and Molecular Dynamics Simulations of Complexes

Molecular mechanics and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the three-dimensional structures, stability, and dynamic behavior of metal complexes. These methods rely on force fields to describe the potential energy of a system as a function of its atomic coordinates. For metal complexes, these force fields must accurately represent the coordinate bonds between the metal and the ligands, as well as the non-bonded interactions.

While the application of molecular mechanics and molecular dynamics simulations to study the complexes of 1,10-phenanthroline and its derivatives is a recognized area of research, specific studies focusing on complexes of This compound were not identified in the provided search results.

In general, such simulations for phenanthroline-based complexes would aim to:

Determine the most stable coordination geometry.

Analyze the conformational flexibility of the complex.

Investigate the interactions between the complex and its environment, such as solvent molecules or biological macromolecules.

Predict spectroscopic and other physicochemical properties.

The development of accurate force field parameters for the metal-ligand interactions is a critical aspect of these simulations. The specific parameters for the interaction between a given metal ion and this compound would need to be developed and validated, likely using quantum mechanical calculations or experimental data.

Given the absence of specific research findings on the molecular mechanics and molecular dynamics simulations of this compound complexes, a detailed discussion with research findings and data tables for this particular subsection cannot be provided at this time. The general principles of simulating metal complexes with related phenanthroline ligands would apply, but would require dedicated computational studies to be performed for this specific compound.

Advanced Spectroscopic and Photophysical Investigations of 5,6 Dibromo 1,10 Phenanthroline Metal Complexes

Photoluminescence Properties and Underlying Mechanisms

Luminescence in these complexes typically arises from excited states with significant charge-transfer character. The specific deactivation pathways of these excited states determine the efficiency and lifetime of the light emission.

In many transition metal complexes of 5,6-dibromo-1,10-phenanthroline, the lowest energy electronic transition is of the Metal-to-Ligand Charge Transfer (MLCT) type. fhsu.edu This process involves the promotion of an electron from a metal-centered d-orbital to a π* anti-bonding orbital located on the phenanthroline ligand. fhsu.edu For instance, in platinum(II) and ruthenium(II) complexes, the highest occupied molecular orbital (HOMO) often has significant metal and ancillary ligand character, while the lowest unoccupied molecular orbital (LUMO) is primarily localized on the phenanthroline derivative. fhsu.eduscience.gov

Upon excitation, this charge transfer leads to the formation of an MLCT excited state. mdpi.com The emission from this state, typically phosphorescence, is sensitive to the energy gap between the involved orbitals. The electron-withdrawing nature of the bromine atoms at the 5 and 6 positions stabilizes the π* orbitals of the phenanthroline ligand, lowering the energy of the LUMO. This generally leads to a red-shift in the emission wavelength of the complexes compared to those with unsubstituted phenanthroline. fhsu.edu The emission for related rhenium(I) and iridium(III) phenanthroline complexes, which also exhibit MLCT transitions, occurs in the visible region, often around 600 nm. science.govrsc.org

| Complex Type | HOMO Localization | LUMO Localization | Predominant Transition | Ref. |

| Pt(II)-phenanthroline | Metal center and biphenyl (B1667301) ligand | Phenanthroline ligand | 3MLCT | fhsu.edu |

| Re(I)-phenanthroline | Metal and ancillary ligands | Phenanthroline ligand | 3MLCT | science.gov |

| Cu(I)-phenanthroline | Copper cation | Phenanthroline ligand | 1,3MLCT | mdpi.com |

While not exclusively studied for this compound, related copper(I) complexes with substituted phenanthroline ligands are known to exhibit Thermally Activated Delayed Fluorescence (TADF). mdpi.com This process is crucial for achieving high emission efficiencies in light-emitting devices. The mechanism relies on a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states. After initial excitation to the S₁ state, the system can undergo intersystem crossing to the T₁ state. If the energy gap is sufficiently small, reverse intersystem crossing from T₁ back to S₁ can be promoted by thermal energy. This allows the harvesting of non-emissive triplet excitons as emissive singlet excitons, resulting in a delayed fluorescence component. mdpi.com

In copper(I) phenanthroline complexes, the geometry plays a critical role. Upon excitation and formation of the MLCT state, the complex tends to undergo a structural flattening distortion. mdpi.com Steric hindrance from substituents on the phenanthroline ligand can prevent this flattening, which influences the energy levels of the S₁ and T₁ states and, consequently, the TADF efficiency. mdpi.com The rigid structure of the this compound ligand could similarly influence these dynamics in its copper(I) complexes.

Substituents on the phenanthroline ligand have a profound effect on the photophysical properties of the resulting metal complexes. fhsu.edursc.org Electron-withdrawing groups, such as the bromo- groups in this compound, can significantly alter emission quantum yields and excited-state lifetimes.

The introduction of bromine atoms generally leads to a decrease in the energy of the MLCT state, which can enhance the rate of non-radiative decay processes and thus lower the emission quantum yield. researchgate.net This is often attributed to the heavy-atom effect of bromine, which can increase the rate of intersystem crossing and spin-orbit coupling, facilitating non-radiative pathways back to the ground state. physchemres.org In a study on heteroleptic Cu(I) complexes, ligands with electron-withdrawing nitro groups were found to completely quench emission through non-radiative decay. researchgate.net Similarly, the lifetimes of the excited states are affected; for a series of copper(I) complexes, lifetimes were observed to be in the microsecond range, but varied depending on the specific phenanthroline derivative. lsu.edu

| Complex/Ligand | Substituent Type | Effect on Emission | Observed Lifetime | Ref. |

| Cu(I) complexes | Phenyl- and Naphthyl-imidazo-phenanthroline | Sensitive to oxygen | 1.97 - 8.24 µs | lsu.edu |

| Ir(III) complexes | Pyrazolo- and Thieno-phenanthroline | Admixture of 3MLCT/3LLCT/3LC states | - | rsc.org |

| Cu(I) complexes | Nitro-phenanthroline | Quenched emission | Non-emissive | researchgate.net |

| Cu(I) complexes | Amino-phenanthroline | Long-lived non-emissive states | 29.1 µs | researchgate.net |

Intramolecular π-stacking interactions can significantly influence the photophysical behavior of metal complexes. In complexes of this compound, such interactions can occur between the phenanthroline ring and other aromatic ligands within the same molecule. These interactions can restrict molecular vibrations and distortions in the excited state, which often leads to an increase in the luminescence quantum yield. rsc.org

For example, in certain copper(I) diketiminate phenanthroline complexes, intramolecular π-stacking between the phenanthroline and N-benzyl substituents was observed to have an advantageous effect on luminescence intensities by preventing flattening distortions in the solid state. rsc.org Furthermore, this compound itself has been polymerized to form helical polymers where the phenanthroline units are densely stacked, highlighting the strong tendency of this ligand to engage in π-stacking. rsc.org In ternary copper(II) complexes with 1,10-phenanthroline (B135089) and an adenine (B156593) derivative, a stability increase of about 90% was attributed to the formation of a stacked isomer. nih.gov This restriction of conformational freedom can reduce non-radiative decay rates and enhance emission.

Electrochemical Behavior and Redox Potential Analysis

The electrochemical properties of this compound complexes are critical for understanding their electronic structure and reactivity. Cyclic voltammetry is a key technique used to probe the oxidation and reduction processes of these compounds.

Electrochemical studies of metal-phenanthroline complexes reveal that the redox processes are typically centered on either the metal or the ligand. cardiff.ac.uk For complexes with redox-active metals like copper or ruthenium, both metal-centered and ligand-centered redox waves can be observed. eiu.edunih.gov

In complexes involving the this compound ligand, the reduction processes are often localized on the phenanthroline ring system. cardiff.ac.uk The presence of the two electron-withdrawing bromine atoms makes the ligand easier to reduce. This is reflected in a positive shift of the reduction potential compared to complexes with unsubstituted 1,10-phenanthroline. Conversely, the oxidation process is typically metal-centered (e.g., Cu(I)/Cu(II) or Ru(II)/Ru(III)). The electron-withdrawing nature of the dibromo-phenanthroline ligand makes it more difficult to remove an electron from the metal center, generally resulting in a more positive oxidation potential. nih.gov Studies on europium complexes with different macrocyclic ligands showed that a ligand providing better stabilization for the divalent state (Eu(II)) had a less negative reduction potential. rsc.org This indicates that the ligand's electronic properties, heavily influenced by substituents, directly control the redox potentials of the complex.

| Complex/Ligand | Redox Process | Potential vs. Unsubstituted Phenanthroline | Inferred Effect of 5,6-di-Br-phen | Ref. |

| Pt(N,N'-pd)Cl₂ (pd = phendione) | Ligand-centered reduction | - | Easier reduction (more positive potential) | cardiff.ac.uk |

| [Ru(bpy)₂(N,N'-pd)]Cl₂ | Ligand-centered reduction | - | Easier reduction (more positive potential) | cardiff.ac.uk |

| Cu(II)-phenanthroline derivatives | Metal-centered oxidation | - | Harder oxidation (more positive potential) | nih.gov |

| [EuL¹]³⁺ vs [EuL²]³⁺ | Metal-centered reduction | L¹ gives less negative potential (-620 mV) | Ligand structure dictates redox potential | rsc.org |

Correlation Between Electrochemical Potentials and Frontier Molecular Orbital Energies

The electrochemical behavior of metal complexes containing this compound is intrinsically linked to the energies of their frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This relationship is crucial for understanding and predicting the redox properties of these complexes.

DFT calculations on di-iron complexes with a 1,10-phenanthroline ligand have shown that the frontier orbitals can be centered on either the metal or the phenanthroline ligand. researchgate.net For instance, in [Fe2(CO)4(κ²‐phen)(μ‐xdt)], the LUMO is phenanthroline-centered, indicating that the first reduction step involves the acceptance of an electron into a π* orbital of the phenanthroline ligand. researchgate.net The second reduction then occurs at a σ*(Fe-Fe) orbital. researchgate.net

The nature of the metal center significantly influences the composition of the FMOs. In a series of metal(II)-1,10-phenanthroline complexes, the HOMOs for ruthenium (Ru) and osmium (Os) are predominantly metal-centered (over 80%), while for manganese (Mn), iron (Fe), and cobalt (Co), the HOMO has a greater contribution from the ligands (over 33%). researchgate.net The HOMO-1 is also largely metal-centered for all these complexes. researchgate.net

The coordination mode of the ligand also plays a critical role in determining the redox chemistry. Studies on complexes of 1,10-phenanthroline-5,6-dione (B1662461) (a related ligand) reveal that electron transfer processes are localized on the ligand itself. cardiff.ac.ukmanchester.ac.uk The specific coordination of the dione (B5365651) ligand (either through its nitrogen or oxygen atoms) has a more substantial impact on its redox behavior than the identity of the metal center or other ancillary ligands. cardiff.ac.ukmanchester.ac.uk

The correlation between electrochemical potentials and FMO energies can be further illustrated by considering the effect of substituents on the phenanthroline ring. While specific data for this compound is part of a broader class of substituted phenanthrolines, general trends can be inferred. For example, the introduction of electron-withdrawing groups, such as bromo substituents, is expected to lower the energy of the LUMO, making the complex easier to reduce. This effect can be quantified through cyclic voltammetry, which provides the reduction potentials that can be correlated with the calculated LUMO energies.

The following table presents a conceptual framework for the expected correlation between electrochemical potentials and FMO energies in this compound metal complexes, based on general principles and findings from related systems.

| Complex Type | Metal Center | Expected HOMO Character | Expected LUMO Character | Predicted First Reduction Potential (vs. Fc/Fc+) | Predicted First Oxidation Potential (vs. Fc/Fc+) |

| [M(5,6-Br2-phen)X4] | Fe(II), Ru(II) | Metal-centered (d-orbitals) | Ligand-centered (π* of phen) | Less Negative | More Positive |

| [M(5,6-Br2-phen)X4] | Os(II) | Metal-centered (d-orbitals) | Ligand-centered (π* of phen) | Less Negative | Less Positive |

| [M(5,6-Br2-phen)2X2] | Cu(I) | Metal-Ligand Mixed | Ligand-centered (π* of phen) | Negative | Positive |

| [M(5,6-Br2-phen)3]2+ | Ru(II) | Metal-centered (d-orbitals) | Ligand-centered (π* of phen) | Negative | Positive |

This table is illustrative and based on general trends in coordination chemistry. Actual values would require experimental determination.

UV-Vis Absorption and Circular Dichroism Spectroscopy Studies

UV-Vis absorption and Circular Dichroism (CD) spectroscopy are powerful tools for elucidating the electronic structure and stereochemistry of this compound metal complexes.

The UV-Vis spectra of these complexes are typically characterized by intense absorption bands in the ultraviolet region and, in many cases, weaker bands in the visible region. The high-energy bands are generally assigned to π → π* intraligand transitions within the this compound ligand. nih.gov The introduction of bromo substituents can cause a bathochromic (red) shift in these transitions compared to the unsubstituted 1,10-phenanthroline.

For transition metal complexes, additional bands corresponding to metal-to-ligand charge transfer (MLCT) transitions are often observed in the visible region. nih.gov These transitions involve the excitation of an electron from a metal-centered d-orbital to a ligand-centered π* orbital. The energy of these MLCT bands is sensitive to the nature of the metal, its oxidation state, and the solvent environment. For instance, the UV-Vis spectrum of a bis-Cu(I)-phenanthroline complex exhibits a π → π* band around 295 nm and an MLCT band at approximately 444 nm. nih.gov

The interaction of these complexes with biomolecules, such as DNA, can be monitored by UV-Vis spectroscopy. Changes in the absorption spectra, such as hypochromism (decreased absorbance) and bathochromic shifts, can indicate binding interactions. researchgate.net For example, the UV-Vis absorption spectra of a Ni(II) complex with 1,10-phenanthroline showed changes in the presence of increasing amounts of calf thymus DNA (CT-DNA), suggesting an interaction. researchgate.net

Circular Dichroism (CD) spectroscopy provides information about the chiral properties of molecules. For metal complexes of this compound that are chiral, either due to the arrangement of the ligands around the metal center or through the binding to a chiral molecule like DNA, CD spectra can be observed. The CD spectrum of CT-DNA, which has characteristic positive and negative bands, can be perturbed upon interaction with a metal complex. researchgate.net These changes can provide insights into the binding mode, such as intercalation or groove binding. researchgate.net For instance, the interaction of copper(II) phenanthroline complexes with DNA has been shown to alter the CD spectrum of the DNA, indicating a change in its conformation. researchgate.net

The following table summarizes typical UV-Vis absorption data for metal complexes of phenanthroline and its derivatives, providing a basis for what can be expected for this compound complexes.

| Complex | Solvent | λmax (nm) (Assignment) | Reference |

| [Cu(phen)2]+ | Not Specified | 295 (π → π), 444 (MLCT) | nih.gov |

| Ni(II) mixed ligand complex with 1,10-phenanthroline | Not Specified | ~270 (π → π), ~320 (Shoulder) | researchgate.net |

| Fe(III)-Phen complex | Not Specified | 315.50 | dergipark.org.tr |

| Ni-Phen complex | Not Specified | 325.00 | dergipark.org.tr |

| Zn-Phen complex | Not Specified | 315.00 | dergipark.org.tr |

| Cd(Phen)3 | 0.005 M NaCl | 226, 266 | nih.gov |

Applications of 5,6 Dibromo 1,10 Phenanthroline and Its Metal Complexes in Contemporary Research

Catalysis

The unique electronic and chelating properties of the 1,10-phenanthroline (B135089) ligand system, when functionalized with bromine atoms at the 5 and 6 positions, have been exploited to create highly effective catalysts for a variety of chemical transformations.

Photocatalytic Applications, including Dihydrogen Evolution and NAD⁺ Reduction

Complexes derived from 5,6-dibromo-1,10-phenanthroline have shown significant promise in the field of photocatalysis. Researchers have synthesized mononuclear iridium(III) and ruthenium(II) complexes using dithiine derivatives of 1,10-phenanthroline, which are prepared from the 5,6-dibromo precursor. nih.gov These complexes exhibit enhanced photoluminescence lifetimes and have been successfully employed as photosensitizers for visible-light-driven dihydrogen evolution from water, using a sacrificial electron donor. nih.gov

The following table summarizes the key aspects of these photocatalytic systems:

| Metal Complex | Ligand System | Application | Key Finding |

| Iridium(III) | Dithiine-phenanthroline | Dihydrogen Evolution | Acts as an effective photosensitizer under visible light. nih.gov |

| Ruthenium(II) | Dithiine-phenanthroline | Dihydrogen Evolution | Demonstrates photocatalytic activity for water reduction. nih.gov |

Furthermore, transition metal complexes of 1,10-phenanthroline-5,6-dione (B1662461), a derivative of the dibromo compound, have been investigated as efficient mediators for the regeneration of the oxidized form of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺). researchgate.net The complexation of the phenanthrolinedione with transition metals significantly increases the turnover frequency for both aerobic-chemical and indirect electrochemical NAD⁺ regeneration in enzymatic alcohol oxidation reactions. researchgate.net This highlights the potential of these systems in biocatalytic processes that require cofactor recycling.

Role in Various Transition Metal-Catalyzed Organic Transformations

The this compound scaffold serves as a crucial starting material for creating ligands for a range of transition metal-catalyzed organic reactions. The bromine atoms provide reactive handles for cross-coupling reactions, allowing for the introduction of various functional groups to tune the electronic and steric properties of the resulting ligands.

For instance, 3,8-dibromo-1,10-phenanthroline (B9566), a related isomer, has been used to synthesize a phenanthroline-based periodic mesoporous organosilica (Phen-PMO). whiterose.ac.ukresearchgate.netrsc.org This material, after immobilization of cobalt acetate, shows good catalytic activity for the hydrosilylation of phenylacetylene. researchgate.netrsc.org While not the 5,6-isomer, this work demonstrates the principle of using dibrominated phenanthrolines to create novel catalytic materials. A significant challenge in using phenanthroline derivatives in transition metal catalysis is their strong chelating ability, which can lead to catalyst deactivation. nih.gov However, the functionalization at the 5 and 6 positions can modulate this reactivity.

Applications in Aerobic Oxidation Reactions

Copper complexes of 1,10-phenanthroline and its derivatives are well-known for their catalytic activity in aerobic oxidation reactions. While direct studies on the 5,6-dibromo derivative are limited in the provided search results, research on closely related 1,10-phenanthroline-5,6-dione complexes offers valuable insights. Copper(II) complexes with 1,10-phenanthroline-5,6-dione have been utilized to catalyze the aerobic oxidation of primary alcohols to their corresponding aldehydes with moderate turnover numbers. bldpharm.com

The catalytic performance of these copper complexes is influenced by the structural and electronic properties of the phenanthroline ligand. The general mechanism is believed to involve the formation of a copper(II)-superoxo species that initiates the oxidation process. bldpharm.com Furthermore, palladium complexes with substituted 1,10-phenanthroline ligands have been shown to be effective catalyst precursors for the aerobic oxidation of a wide range of substrates, including alcohols and polyols. nih.gov

Potential in Enantioselective Catalysis

The rigid, planar structure of the 1,10-phenanthroline core makes it an attractive scaffold for the design of chiral ligands for enantioselective catalysis. The functionalization at the 5 and 6 positions of this compound offers a pathway to introduce chiral auxiliaries.

A notable example is the polymerization of 2,9-di-n-butyl-5,6-dibromo-1,10-phenanthroline using a chiral nickel catalyst. rsc.org This process resulted in the formation of a helical polymer with a preferred-handedness, demonstrating the first instance of a nickel-catalyzed helix-sense-selective polymerization of aromatic compounds. rsc.org This finding opens up possibilities for developing novel chiral materials and catalysts based on the 5,6-disubstituted phenanthroline framework.

Materials Science and Optoelectronics

The photophysical properties of metal complexes derived from this compound make them promising candidates for applications in materials science, particularly in the field of optoelectronics.

Development of Light-Emitting Electrochemical Cells (LECs)

Light-Emitting Electrochemical Cells (LECs) are a type of light-emitting device that have a simpler structure compared to organic light-emitting diodes (OLEDs). Iridium(III) complexes are widely used as the emissive materials in LECs due to their high phosphorescence quantum yields. The ligands surrounding the iridium center play a crucial role in tuning the emission color and device performance.

While direct reports on the use of this compound in LECs are not prevalent, the synthesis of luminescent iridium(III) and ruthenium(II) complexes starts from this dibrominated precursor. The resulting dithiine-phenanthroline complexes exhibit significant photoluminescence, a key requirement for light-emitting applications.

Furthermore, research on related 5,6-disubstituted 1,10-phenanthroline derivatives provides strong evidence for their potential in LECs. For example, iridium(III) complexes bearing phenylimidazo[4,5-f]1,10-phenanthroline ligands, which are synthesized from 1,10-phenanthroline-5,6-dione (a derivative of the dibromo compound), have been successfully incorporated into LECs. These devices have demonstrated promising performance with notable luminance and operational lifetimes. The substitution at the 5 and 6 positions is shown to influence the electronic properties and emission characteristics of the iridium complexes.

The table below presents data on the performance of LECs using iridium complexes with 5,6-functionalized phenanthroline ligands.

| Iridium Complex Ligand | Maximum Luminance (cd/m²) | Turn-on Time (s) | External Quantum Efficiency (%) |

| Functionalized phenanthroline A | Data not available | Data not available | Data not available |

| Functionalized phenanthroline B | Data not available | Data not available | Data not available |

Specific performance data for LECs based on derivatives of this compound were not available in the provided search results. The table is illustrative of the type of data found for related compounds.

Synthesis of Functional Materials with Tunable Properties

The rigid, planar structure of this compound makes it an excellent candidate for the synthesis of functional materials. The bromine substituents provide reactive sites for further functionalization, enabling the tuning of the material's electronic and photophysical properties. While research into the tunable properties of materials derived specifically from this compound is an evolving area, the broader family of phenanthroline derivatives has demonstrated significant potential in this regard. For instance, the introduction of different functional groups onto the phenanthroline scaffold allows for the modulation of the ligand's interaction with metal ions, which in turn influences the properties of the resulting metal complexes. This principle is foundational to creating materials with tailored characteristics for applications in fields such as catalysis and optoelectronics.

Formation of π-Conjugated Polymers and Helical Macromolecular Architectures

A significant application of this compound is in the synthesis of π-conjugated polymers with unique macromolecular architectures. rsc.orgrsc.orgresearchgate.net Researchers have successfully utilized this compound as a monomer in polymerization reactions to create helical polymers. In these structures, the phenanthroline units are densely stacked, leading to extended π-conjugation along the polymer backbone. rsc.orgrsc.orgresearchgate.net

One notable study demonstrated the polymerization of this compound using a nickel catalyst to produce helical polymers. rsc.orgrsc.org This process, known as Yamamoto coupling polymerization, results in poly(1,10-phenanthroline-5,6-diyl)s with a distinct π-stacked and helical conformation. rsc.orgresearchgate.net The inherent chirality of helical structures is of great interest for applications in chiral recognition and separation.

To enhance the solubility and processability of these polymers, a derivative, 2,9-di-n-butyl-5,6-dibromo-1,10-phenanthroline, has also been synthesized and polymerized under similar conditions. rsc.org The resulting polymer, poly(DBPhen), was found to be partially soluble in various organic solvents, facilitating its characterization. rsc.org

| Monomer | Polymerization Conditions | Resulting Polymer | Macromolecular Structure |

| This compound | Ni(COD)₂, COD, 2,2′-bipyridine in DMF at 85°C | Poly(Phen) | Helical, π-stacked |

| 2,9-di-n-butyl-5,6-dibromo-1,10-phenanthroline | Ni(COD)₂, COD, 2,2′-bipyridine in DMF at 85°C | Poly(DBPhen) | Helical, π-stacked |

Building Blocks in Supramolecular Chemistry and Assemblies

The 1,10-phenanthroline scaffold is a well-established building block in supramolecular chemistry due to its excellent chelating ability with a wide variety of metal ions. rsc.org This interaction can be exploited to construct intricate and functional supramolecular assemblies. While specific examples detailing the use of this compound in creating complex supramolecular structures are still emerging, the fundamental principles of phenanthroline chemistry suggest its high potential in this field. The bromine atoms can serve as handles for further synthetic modifications, allowing for the incorporation of this unit into larger, self-assembling systems. These systems can exhibit interesting properties, such as molecular recognition and catalysis, driven by the precise spatial arrangement of the constituent molecules.

Chemical and Biosensing Applications

The unique photophysical properties of 1,10-phenanthroline and its derivatives make them attractive candidates for the development of chemical and biosensors.

Development of Fluorescence Sensing Platforms for Various Analytes

Derivatives of 1,10-phenanthroline are known to exhibit fluorescence, a property that can be modulated by the presence of specific analytes. bohrium.com This "turn-on" or "turn-off" fluorescence response forms the basis of many sensing platforms. While direct applications of this compound in fluorescence sensing are not yet widely reported, related compounds have shown promise. For instance, ruthenium complexes of 1,10-phenanthroline-5,6-dione have been utilized for the detection of water in aprotic solvents through a "turn-on" fluorescence mechanism. rsc.org The core principle involves the analyte interacting with the phenanthroline-based ligand or its metal complex, leading to a measurable change in the fluorescence signal.

Selective Detection and Quantification of Metal Ions

The strong chelating ability of the 1,10-phenanthroline core makes it an excellent scaffold for the design of sensors for the selective detection and quantification of metal ions. nih.gov The binding of a metal ion to the phenanthroline ligand can induce a change in the electronic properties of the molecule, which can be monitored by various techniques, including fluorescence and UV-Vis spectroscopy. Although specific studies focusing on this compound as a selective metal ion sensor are limited, the broader class of phenanthroline derivatives has been extensively investigated for this purpose. The selectivity of these sensors can be tuned by modifying the substituents on the phenanthroline ring, which can influence the binding affinity and specificity for different metal ions.

Biological and Medicinal Chemistry Research

The biological activities of 1,10-phenanthroline and its derivatives have been a subject of interest in medicinal chemistry for their potential as therapeutic agents. tpcj.org Research has shown that phenanthroline-based compounds can exhibit a range of biological effects, including antimicrobial and anticancer activities. tpcj.org

The mechanism of action is often attributed to the ability of the phenanthroline scaffold to intercalate into DNA or to chelate metal ions that are essential for the function of various enzymes. tpcj.org While specific studies on the biological and medicinal chemistry of this compound are not extensively documented in the currently available literature, the known bioactivity of the parent 1,10-phenanthroline and its other halogenated derivatives suggests that the 5,6-dibromo variant could also possess interesting biological properties. For instance, brominated derivatives of 1,10-phenanthroline have been explored for their potential in the development of metal-based drugs. Further research is needed to fully elucidate the specific biological and medicinal applications of this compound and its metal complexes.

Enzyme Inhibition Studies

The ability of 1,10-phenanthroline derivatives to chelate metal ions is central to their mechanism as enzyme inhibitors, particularly for metalloenzymes that require a metal cofactor for their catalytic activity.

Metalloproteinase Inhibition: Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the degradation of the extracellular matrix (ECM). Their activity is vital in processes like tissue remodeling, but their overexpression is linked to cancer metastasis. Phendione has been identified as an effective inhibitor of MMPs. nih.gov Studies have shown that phendione can effectively inhibit human MMP-2, an enzyme critical for cancer cell invasion and biofilm formation. nih.gov The proposed mechanism is the chelation of the essential Zn(II) ion in the enzyme's active site. nih.govnih.gov Ruthenium(II) polypyridyl complexes containing phenanthroline derivatives have also demonstrated significant inhibition of both MMP-2 and MMP-9, with IC50 values ranging from 2 to 12 µM, indicating their potential as antimetastatic agents. mdpi.comresearchgate.net

Other Enzyme Systems: Beyond MMPs, phendione has been shown to inhibit other enzymes. Research has identified it as a specific inhibitor of protein phosphatase 2A (PP2A), a key enzyme in cellular signaling, without significantly affecting PP1-Cα or PP1-Cβ. researchgate.net In the context of fungal pathogens like Phialophora verrucosa, phendione and its copper(II) and silver(I) complexes have been shown to inhibit secreted metallopeptidase activity, which is crucial for fungal nutrition and growth. nih.govnih.gov The copper complex, in particular, demonstrated a potent inhibitory effect of approximately 85%. nih.gov Furthermore, transition metal complexes of phendione have been explored as efficient mediators for the enzymatic regeneration of NAD+, highlighting their utility in biocatalytic processes. rsc.org

Evaluation of Anti-cancer Activity and Cytotoxicity of Complexes

The anti-cancer potential of phendione and its metal complexes has been a major focus of research, with numerous studies demonstrating their potent cytotoxic effects against a variety of cancer cell lines. mdpi.com The complexation of phendione with metals like copper (Cu), silver (Ag), and ruthenium (Ru) often enhances its cytotoxic activity compared to the ligand alone. rsc.org

Copper and Silver Complexes: Studies on copper(II) and silver(I) complexes of phendione have revealed significant anti-cancer activity. nih.gov These complexes induce a concentration-dependent cytotoxic effect in human carcinoma cell lines, including A-498 (renal) and Hep-G2 (hepatic). nih.gov Notably, the IC₅₀ values for these complexes were found to be 3 to 35 times lower (indicating higher potency) than the widely used chemotherapy drug, cisplatin (B142131). nih.gov The primary mechanism of action appears to be the inhibition of DNA synthesis, though not through intercalation. nih.gov However, these specific complexes did not show significant selectivity between cancerous and non-cancerous cell lines in some studies. nih.gov

Ruthenium Complexes: Ruthenium(II) arene complexes incorporating a phendione ligand have emerged as promising chemotherapeutic candidates. mdpi.comnih.gov Two such complexes, JHOR10 and JHOR11, demonstrated significant antiproliferative effects against A2780 (ovarian) and HCT116 (colorectal) cancer cell lines, with relatively low cytotoxicity in normal human fibroblasts. mdpi.comnih.gov Interestingly, the choice of counter-anion was found to influence cellular uptake and activity, with JHOR11 showing higher cytotoxicity and activity against a doxorubicin-resistant cell line (HCT116-Dox). mdpi.com The mechanism for JHOR11 was linked to the induction of reactive oxygen species (ROS), which in turn triggered autophagy and cellular senescence rather than apoptosis. mdpi.comnih.gov

Table 1: Comparative Cytotoxicity (IC₅₀ in µM) of Phendione Complexes

| Compound/Complex | A-498 (Renal Carcinoma) | Hep-G2 (Hepatocellular Carcinoma) | A2780 (Ovarian Carcinoma) | HCT116 (Colorectal Carcinoma) | HCT116-Dox (Resistant) | Normal Fibroblasts |

| Phendione | ~8.5 nih.gov | ~10.0 nih.gov | - | - | - | - |

| [Ag(phendione)₂]ClO₄ | ~2.5 nih.gov | ~2.0 nih.gov | - | - | - | - |

| Cu(phendione)₃₂·4H₂O | ~0.5 nih.gov | ~0.3 nih.gov | - | - | - | - |

| JHOR10 (Ru-phendione) | - | - | 27.2 mdpi.com | 41.5 mdpi.com | >50 mdpi.com | >50 mdpi.com |

| JHOR11 (Ru-phendione) | - | - | 3.1 mdpi.com | 16.2 mdpi.com | 23.5 mdpi.com | 44.5 mdpi.com |

| Cisplatin | ~9.0 nih.gov | ~10.5 nih.gov | 3.5 mdpi.com | - | - | - |

Note: Data is compiled from multiple sources and experimental conditions may vary. This table serves as a comparative illustration.

Investigation of Metal-Dependent Biological Processes

The function of phendione-based compounds is intrinsically linked to their interaction with metal-dependent biological processes. This interaction can manifest as inhibition, disruption of homeostasis, or the introduction of new catalytic activities.

Copper is an essential cofactor for numerous enzymes involved in processes like tumor progression and angiogenesis. nih.gov The development of copper-based drugs, including those with phenanthroline ligands, is a strategy that leverages this dependence. nih.govdntb.gov.ua These complexes can introduce cytotoxic levels of copper into cancer cells, which are known to have elevated copper requirements, or generate ROS that disrupt cellular functions. nih.gov

The primary mechanism of metalloproteinase inhibition by phendione is a clear example of interfering with a metal-dependent process. nih.gov By chelating the catalytic zinc ion, the ligand renders the enzyme inactive, thereby disrupting the degradation of the extracellular matrix, a process critical for cancer cell invasion and metastasis. nih.govnih.gov

Furthermore, the biological activity of phendione metal complexes is often a result of the combined properties of the metal and the ligand. Studies on fungal pathogens revealed that while simple copper salts had no effect, the [Cu(phendione)₃]²⁺ complex was a potent inhibitor. nih.gov Similarly, the [Ag(phendione)₂]⁺ complex was found to be six times more effective than simple silver salts, demonstrating that the coordination complex as a whole is the active species responsible for interfering with the pathogen's biological processes. nih.gov These complexes were shown to disrupt the production of ergosterol, a vital component of the fungal cell membrane, and inhibit metallopeptidases. nih.govnih.gov

Contributions to Inorganic Drug Design

The study of 1,10-phenanthroline-5,6-dione and its derivatives represents a significant contribution to the field of inorganic drug design, particularly in the search for alternatives to traditional platinum-based chemotherapies. mdpi.com

Alternatives to Cisplatin: Phendione-based metal complexes, especially those of copper and silver, have demonstrated significantly higher potency than cisplatin against certain cancer cell lines. nih.gov A crucial advantage is that these compounds and their metabolites were found to be non-mutagenic in Ames testing, unlike cisplatin, suggesting a potentially better safety profile. nih.gov

Modularity and Tunability: Research has shown that the biological activity of these complexes can be finely tuned. By changing the coordinated metal ion (e.g., Cu, Ag, Ru), chemists can alter the compound's cytotoxicity, mechanism of action, and selectivity. mdpi.comnih.gov Further modifications, such as altering the counter-ion, have been shown to impact cellular uptake and efficacy against drug-resistant cancer cells. mdpi.comnih.gov

Multi-Targeted Agents: Phenanthroline-based complexes offer the potential for multi-modal therapeutic action. For instance, they not only exhibit direct cytotoxicity against tumor cells through mechanisms like ROS generation and DNA synthesis inhibition but can also inhibit key enzymes like MMPs that are involved in metastasis. mdpi.comnih.gov This dual action of killing cancer cells and preventing their spread makes them highly attractive candidates for developing more effective anti-cancer drugs. researchgate.net The therapeutic application of metal-based complexes is a burgeoning field, with phenanthroline and its derivatives serving as versatile and promising ligands in the design of new metallodrugs. nih.gov

Future Research Directions and Perspectives

Exploration of Novel Functionalization Pathways for 5,6-Dibromo-1,10-phenanthroline

The bromine atoms on the 5,6-positions of the 1,10-phenanthroline (B135089) ring are key to its synthetic versatility, serving as reactive handles for a variety of cross-coupling reactions. researchgate.net Future research will likely focus on expanding the library of functional groups that can be introduced at these positions.

An improved synthetic route for this compound that is feasible at low temperatures and provides high yields has been developed. researchgate.net This opens the door for more efficient production and subsequent derivatization. Cross-coupling reactions, such as the Stille and Suzuki reactions, have already been successfully employed to introduce thiophene (B33073) and phenyl groups, respectively. researchgate.netresearchgate.net Future efforts will likely explore a wider range of coupling partners to access a greater diversity of substituted phenanthroline ligands with tailored electronic and steric properties. researchgate.net

Furthermore, the development of novel catalytic systems will be crucial. For instance, palladium-catalyzed cross-coupling reactions have been utilized to create new C-C bonds. researchgate.net Research into more efficient and selective catalysts, including those based on earth-abundant metals, could lead to more sustainable and cost-effective synthetic methods. researchgate.net The direct polymerization of this compound using nickel catalysts to form helical polymers is another promising avenue for creating novel materials with unique structural and electronic properties. researchgate.net

Advanced Applications in Renewable Energy Technologies

The unique photophysical and electrochemical properties of this compound and its derivatives make them promising candidates for applications in renewable energy. When incorporated into metal complexes, particularly with ruthenium, they can act as photosensitizers in dye-sensitized solar cells (DSSCs) and for light-driven hydrogen production. researchgate.netresearchgate.net

Future research will focus on optimizing the performance of these complexes. This includes tuning the electronic properties of the ligand through the introduction of various substituents to enhance light absorption and facilitate efficient charge transfer. researchgate.netunige.ch For example, extending the π-electron system of the phenanthroline core with phenyl or alkynyl groups can significantly impact the emission lifetime of copper(I) complexes, which are also being explored as photosensitizers. researchgate.net

Moreover, the development of photocatalytic systems for water splitting and CO2 reduction is a key area of interest. The ability to systematically modify the this compound ligand allows for the fine-tuning of the redox potentials and excited-state properties of the resulting metal complexes, which is crucial for optimizing their catalytic activity. researchgate.net

Development of Next-Generation Sensing Platforms

The 1,10-phenanthroline scaffold is a well-established chelating agent for various metal ions. The functionalization of this compound offers a powerful strategy for developing highly selective and sensitive chemical sensors.

By introducing specific recognition moieties at the 5- and 6-positions, sensors can be designed to target a wide range of analytes, including metal ions, anions, and small organic molecules. The photoluminescent properties of metal complexes derived from these functionalized ligands can be exploited for "turn-on" or "turn-off" fluorescence sensing.

Future research will likely involve the integration of these tailored ligands into more complex sensing platforms. This could include their incorporation into polymers, nanoparticles, or onto electrode surfaces to create robust and reusable sensors. The development of ratiometric sensors, which provide a built-in self-calibration and are less susceptible to environmental interference, is another promising direction.

Targeted Therapeutic Applications in Biomedicine

The biological activity of 1,10-phenanthroline derivatives, particularly their ability to interact with DNA and inhibit enzymes, has long been recognized. The functionalization of this compound opens up new possibilities for the design of targeted therapeutic agents.